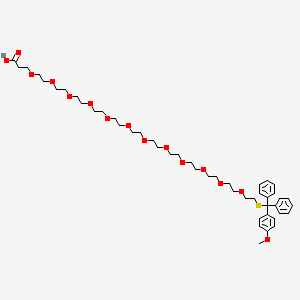
Methoxytrityl-S-PEG12-acid
Descripción general
Descripción
Methoxytrityl-S-PEG12-acid is a compound that features a methoxytrityl (Mmt)-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. This compound is part of the dPEG® product line, which is known for its unique technology platform of single molecular weight polyethylene glycol (PEG) compounds. These compounds are tailored to meet specific physical and chemical requirements in a broad array of diagnostic, therapeutic, and nanotechnology applications .
Métodos De Preparación
Methoxytrityl-S-PEG12-acid is synthesized by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The dPEG®12 linker is functionalized with a methoxytrityl-protected thiol group on one end and an amine-reactive propionic acid moiety on the other. The Mmt protecting group is easily removed under relatively mild conditions using dilute trifluoroacetic acid (TFA) with a scavenger such as triethylsilane (TES) or triisopropylsilane (TIPS) .
Análisis De Reacciones Químicas
Methoxytrityl-S-PEG12-acid undergoes several types of chemical reactions:
Thiol Deprotection: The Mmt group can be selectively removed under mildly acidic conditions, generating a reactive thiol.
Disulfide Bond Formation: Once the thiol group is deprotected, it can react with another thiol to form a disulfide bond.
Thiol-Reactive Group Reactions: The deprotected thiol can also react with thiol-reactive groups such as maleimide, bromoacetamide, alkene (thiol-ene reaction), or alkyne (thiol-yne reaction).
Aplicaciones Científicas De Investigación
Methoxytrityl-S-PEG12-acid has a wide range of scientific research applications:
Chemistry: It is used in conjugations, chemical modifications, and cross-linking.
Biology: The compound is employed in the modification of biological therapeutics.
Medicine: It is used in diagnostic and therapeutic applications.
Industry: The compound finds applications in nanotechnology and other industrial processes.
Mecanismo De Acción
Methoxytrityl-S-PEG12-acid exerts its effects by introducing a protected thiol-dPEG® spacer/linker onto a molecule by reaction with a free amine. The Mmt protecting group is removed under mild conditions, generating a reactive thiol that can form disulfide bonds or react with thiol-reactive groups. This allows for a broad range of applications where the compound can be employed to convert an amine to a thiol .
Comparación Con Compuestos Similares
Methoxytrityl-S-PEG12-acid is unique due to its specific functional groups and the dPEG® technology platform. Similar compounds include other dPEG® spacers and linkers that are tailored to meet specific physical and chemical requirements in various applications .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-methoxyphenyl)-diphenylmethyl]sulfanylethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H70O15S/c1-50-45-14-12-44(13-15-45)47(42-8-4-2-5-9-42,43-10-6-3-7-11-43)63-41-40-62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-46(48)49/h2-15H,16-41H2,1H3,(H,48,49) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHVFVYKJUPYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H70O15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
907.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















